N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl group, a hydroxyethyl group, and a fluorophenylthioacetamide moiety, making it a unique and versatile molecule.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: The compound can be used in the manufacturing of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:
Preparation of Cyclohexylamine: Cyclohexylamine is synthesized through the reduction of cyclohexanone.
Formation of Hydroxyethylamine: Ethylene oxide reacts with cyclohexylamine to form 2-hydroxyethylcyclohexylamine.
Thiolation Reaction: The hydroxyethylcyclohexylamine is then reacted with 4-fluorobenzenethiol to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring optimal reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction reactions can yield alcohols or amines.
Substitution Products: Substitution reactions can produce a wide range of derivatives, including halogenated or alkylated compounds.
Mechanism of Action
The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves interactions with molecular targets and pathways. The fluorophenylthio group may interact with specific enzymes or receptors, leading to biological or chemical activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-cyclohexyl-2-hydroxyethyl)urea: Similar structure but lacks the fluorophenylthio group.
2-((4-fluorophenyl)thio)acetamide: Lacks the cyclohexyl and hydroxyethyl groups.
Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the combination of the cyclohexyl, hydroxyethyl, and fluorophenylthio groups, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2S/c17-13-6-8-14(9-7-13)21-11-16(20)18-10-15(19)12-4-2-1-3-5-12/h6-9,12,15,19H,1-5,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXIRCTUQVLMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CSC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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